O-isopropyl phenylthiocarbamate
Overview
Description
O-isopropyl phenylthiocarbamate (IPTC) is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. IPTC is a thiocarbamate derivative that is synthesized through a simple and efficient method. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of O-isopropyl phenylthiocarbamate is not fully understood, but it is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine, which can cause various physiological effects.
Biochemical and Physiological Effects:
O-isopropyl phenylthiocarbamate has been shown to have various biochemical and physiological effects, including inhibition of acetylcholinesterase activity, disruption of the nervous system, and induction of oxidative stress. It has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
O-isopropyl phenylthiocarbamate has several advantages for use in lab experiments, including its low cost, high purity, and ease of synthesis. However, it also has limitations, such as its potential toxicity and the need for caution when handling and disposing of the compound.
Future Directions
There are several potential future directions for research on O-isopropyl phenylthiocarbamate. One area of interest is its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells. Other potential applications include its use as a reagent in organic synthesis and as a probe for studying enzyme activity. Further research is needed to fully understand the mechanism of action of O-isopropyl phenylthiocarbamate and its potential applications in various fields.
Synthesis Methods
O-isopropyl phenylthiocarbamate is synthesized through the reaction of isopropylamine with carbon disulfide, followed by the addition of phenylisothiocyanate. The resulting product is O-isopropyl phenylthiocarbamate, which can be purified through recrystallization. This method is simple, cost-effective, and yields high purity O-isopropyl phenylthiocarbamate.
Scientific Research Applications
O-isopropyl phenylthiocarbamate has been used in various scientific research applications, including as a pesticide, herbicide, and fungicide. It has also been used as a reagent in organic synthesis and as a probe for studying enzyme activity. O-isopropyl phenylthiocarbamate has been shown to have potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
O-propan-2-yl N-phenylcarbamothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8(2)12-10(13)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFQKLYYYLPHND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944109 | |
Record name | O-Propan-2-yl hydrogen phenylcarbonimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Isopropyl-N-phenylthioimidocarbonic acid | |
CAS RN |
2150-31-4 | |
Record name | NSC4621 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-Propan-2-yl hydrogen phenylcarbonimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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